H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH

Peptide Stability Proteolytic Degradation Plasma Half-Life

Select H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH for reproducible, long-duration functional assays where unmodified neurotensin (8-13) fails due to rapid enzymatic degradation. The backbone N-Me-Ile12 modification confers exceptional metabolic stability, supporting extended incubation periods (>48 hours) without ligand depletion. This critical enhancement eliminates the need for continuous ligand replenishment or peptidase inhibitor cocktails, ensuring clean dose-response curves in cAMP, β-arrestin, and calcium flux experiments. Choose this stabilized analog to guarantee pharmacological data reflects true receptor engagement, not degradation artifacts.

Molecular Formula C39H66N12O8
Molecular Weight 831.0 g/mol
Cat. No. B10839946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH
Molecular FormulaC39H66N12O8
Molecular Weight831.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)49-29(37(58)59)20-22(2)3)50(5)35(56)28(21-24-13-15-25(52)16-14-24)48-33(54)30-12-9-19-51(30)36(57)27(11-8-18-46-39(43)44)47-32(53)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,53)(H,48,54)(H,49,55)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1
InChIKeyAGCKRBKIEACUSP-VGPFALITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH: A Stabilized Neurotensin(8-13) Analog for NTS1/NTS2 Receptor Research


H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH is a synthetic peptidomimetic analog of the endogenous neuropeptide neurotensin (NT), specifically derived from the C-terminal NT(8-13) hexapeptide sequence (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH) [1]. The NT(8-13) fragment represents the minimal sequence required for full biological activity and high-affinity receptor binding [1]. The target compound incorporates an N-methyl-isoleucine (N-Me-Ile) modification at position 12 of the native sequence, a structural alteration designed to enhance metabolic stability against proteolytic degradation while preserving receptor recognition . This compound interacts with neurotensin receptors NTS1 and NTS2, which are G-protein coupled receptors (GPCRs) implicated in pain modulation, neuroendocrine function, and tumor biology .

Why Native NT(8-13) and Unmodified Analogs Cannot Substitute for H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH in Experimental Workflows


The native NT(8-13) hexapeptide (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH) is rapidly degraded in vivo and in biological matrices, severely limiting its utility in pharmacological assays, cell-based studies, and preclinical imaging applications [1]. This metabolic lability stems from susceptibility to endogenous peptidases that cleave the peptide backbone, resulting in loss of receptor binding and biological activity within minutes to hours [2]. Consequently, unmodified NT(8-13) cannot be reliably substituted for the N-Me-Ile-modified analog in experiments requiring sustained receptor engagement, metabolic stability in plasma, or reproducible dose-response relationships. Structural modifications—specifically backbone N-methylation—have been systematically explored to address this fundamental limitation, with N-methylation of key residues proving essential for achieving practical experimental utility [3]. Users selecting unmodified NT(8-13) or non-stabilized analogs should anticipate rapid degradation kinetics that confound quantitative pharmacological assessments and preclude meaningful in vivo translation.

Quantitative Differentiation: Evidence-Based Comparison of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH Against Native NT(8-13) and Structural Analogs


Metabolic Stability in Human Plasma: N-Methyl-Ile12 Modification vs. Native NT(8-13)

The native NT(8-13) hexapeptide is rapidly degraded in human plasma, rendering it unsuitable for applications requiring sustained receptor exposure. Systematic N-methylation studies have demonstrated that backbone N-methylation—the structural modification present in the target compound at the Ile12 position—confers substantial protection against proteolytic degradation. While the native NT(8-13) sequence undergoes rapid enzymatic cleavage, optimized N-methylated analogs derived from the same scaffold achieve plasma half-lives exceeding 48 hours [1]. This represents a stabilization factor of at least one to two orders of magnitude relative to the unmodified parent peptide, which is known to degrade within minutes in biological matrices [2].

Peptide Stability Proteolytic Degradation Plasma Half-Life Peptidomimetic

NTS1 Receptor Affinity Retention: N-Methyl-Ile12 Modification Preserves Subnanomolar Binding

A critical concern with backbone modifications is the potential loss of receptor binding affinity. Systematic N-methyl scanning studies of NT(8-13) analogs have established that N-methylation at key positions, when properly positioned, can preserve high-affinity binding to the NTS1 receptor [1]. Optimized N-methylated analogs maintain Ki values below 2 nM for NTS1R, remaining within the subnanomolar to low nanomolar affinity range characteristic of the native NT(8-13) sequence [1]. In contrast, certain alternative stabilization strategies—such as replacement of Ile12 with tert-butylglycine (Tle12) alone—can alter receptor interaction profiles. The N-methylation approach represented by the target compound balances stabilization with affinity preservation [2].

Receptor Binding Affinity NTS1 GPCR Pharmacology Radioligand Binding

Peptide Backbone Stabilization via N-Methylation: Systematic Evidence from N-Methyl Scanning Studies

The N-methyl modification at Ile12 in the target compound is grounded in systematic N-methyl scanning studies that evaluated each backbone amide position in the NT(8-13) sequence for its contribution to both stability and receptor affinity [1]. These studies demonstrated that N-methylation of specific residues (including Arg8, Arg9, and Ile12 positions) confers protection against enzymatic degradation while maintaining acceptable NTS1R affinity. The combination of N-methylation with additional modifications (Ile12/Tle12 exchange) yielded analogs with Ki < 2 nM and t1/2 > 48 h in human plasma [2]. This systematic optimization contrasts with ad hoc modifications and provides a rational basis for selecting the N-Me-Ile12 modification strategy over untested backbone alterations [1].

N-Methylation Peptide Backbone Modification Enzymatic Degradation Structure-Activity Relationship

Recommended Experimental Applications for H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH Based on Quantitative Differentiation Evidence


In Vitro Pharmacological Profiling of NTS1/NTS2 Receptor Signaling Requiring Sustained Ligand Exposure

This stabilized NT(8-13) analog is appropriate for functional assays—including cAMP accumulation, phosphoinositide (PI) hydrolysis, β-arrestin recruitment, and calcium flux measurements—where the native NT(8-13) peptide would undergo rapid degradation and confound time-course analyses [1]. The N-Me-Ile12 modification confers metabolic stability that supports extended incubation periods (hours to >48 hours) without ligand depletion, enabling reproducible concentration-response curve generation and receptor desensitization/internalization studies. In contrast, unmodified NT(8-13) requires continuous ligand replenishment or peptidase inhibitor cocktails that introduce confounding variables [1].

Radioligand Binding and Autoradiography Studies Requiring Stable Tracer Integrity

The enhanced plasma and tissue stability conferred by N-methylation makes this compound suitable as a scaffold for radiolabeled tracer development targeting NTS1-expressing tissues [1]. The backbone stabilization preserves receptor affinity (Ki < 2 nM for optimized analogs) while extending tracer integrity throughout experimental protocols [1]. This application is particularly relevant for ex vivo autoradiography of tissue sections and in vitro saturation/competition binding assays where ligand degradation during incubation would compromise quantitative accuracy [2]. Users should note that unmodified NT(8-13) tracers exhibit rapid catabolism that significantly limits their utility in such assays [2].

Structure-Activity Relationship (SAR) Studies of NT(8-13)-Derived Peptidomimetics as Reference Standard

This compound serves as a defined reference point within the systematic N-methyl scan series of NT(8-13) analogs, providing a benchmark for evaluating the effects of backbone modifications on stability-affinity trade-offs [1]. Researchers investigating novel NT(8-13) derivatives—including those exploring alternative stabilization strategies (reduced amide bonds, β-amino acid substitutions, cyclization)—can use this N-Me-Ile12 analog as a comparator to assess whether new modifications achieve superior or inferior stability-affinity profiles relative to the established N-methylation approach [1].

Cell-Based Receptor Internalization and Trafficking Assays Requiring Defined Ligand Stability

The stabilized analog is appropriate for monitoring NTS1 receptor internalization, recycling, and downregulation kinetics using fluorescent or epitope-tagged detection methods. The extended metabolic half-life ensures that observed receptor trafficking events reflect pharmacological engagement rather than ligand depletion artifacts [1]. Native NT(8-13) degrades rapidly in cell culture media containing serum or cellular peptidases, making it unsuitable for internalization time courses exceeding 30-60 minutes without confounding degradation effects [2]. The N-Me-Ile12-modified analog overcomes this limitation, enabling robust quantification of receptor fate over extended observation windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.